3-Amino-5-bromopyridine-2-carboxylic acid

概述

描述

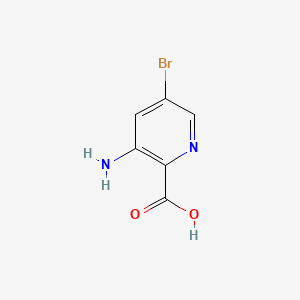

3-Amino-5-bromopyridine-2-carboxylic acid is a pyridine derivative with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . This compound is characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a carboxylic acid group at the 2-position on the pyridine ring . It is commonly used as an intermediate in organic synthesis and pharmaceutical research .

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-5-bromopyridine-2-carboxylic acid involves the bromination of 3-Amino-2-pyridinecarboxylic acid . The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process .

化学反应分析

Types of Reactions

3-Amino-5-bromopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Condensation Reactions: The amino and carboxylic acid groups can participate in condensation reactions to form amides or imides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are employed in the presence of alcohols.

Condensation: Reagents like carbodiimides or acid chlorides are used to facilitate the formation of amides or imides.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as 3-amino-5-alkoxypyridine-2-carboxylic acid or 3-amino-5-thiopyridine-2-carboxylic acid are formed.

Esters: Methyl or ethyl esters of this compound are common products.

Amides and Imides: Various amide or imide derivatives can be synthesized through condensation reactions.

科学研究应用

3-Amino-5-bromopyridine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

作用机制

The mechanism of action of 3-Amino-5-bromopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The presence of the amino and carboxylic acid groups allows for interactions with various biological targets, including proteins and nucleic acids .

相似化合物的比较

Similar Compounds

3-Amino-2-pyridinecarboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.

5-Bromopicolinic acid: Lacks the amino group, affecting its chemical properties and uses.

3-Amino-5-bromopyridine-2-carbonitrile: Contains a nitrile group instead of a carboxylic acid group, leading to distinct chemical behavior.

Uniqueness

3-Amino-5-bromopyridine-2-carboxylic acid is unique due to the combination of functional groups on the pyridine ring, which imparts versatile reactivity and makes it a valuable intermediate in various synthetic pathways .

生物活性

3-Amino-5-bromopyridine-2-carboxylic acid (CAS Number: 870997-85-6) is an organic compound with significant biological activity and potential applications in medicinal chemistry. Its unique structure, which includes a brominated pyridine ring and an amino group, contributes to its reactivity and interactions with biological systems. This article explores the compound's biological activities, synthesis methods, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₆H₆BrN₃O

- Molecular Weight : Approximately 216.035 g/mol

- Solubility : Slightly soluble in water (3.5 g/L at 25 °C)

- Density : 1.802 g/cm³

- Boiling Point : 358.8 °C at 760 mmHg

The presence of the bromine atom in the pyridine ring enhances the compound's lipophilicity, potentially improving its bioavailability compared to similar compounds without bromination.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly as a potential therapeutic agent. Key areas of investigation include:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic diseases and cancer .

- Pharmacological Potential : Studies have suggested that derivatives of this compound may possess anti-inflammatory properties and could modulate immune responses, indicating its potential in treating autoimmune conditions .

Table 1: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits key enzymes in metabolic pathways |

| Anti-inflammatory Effects | Modulates immune responses; potential for treating autoimmune diseases |

| Anticancer Properties | Investigated for effects on cancer cell metabolism |

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

- Multi-step Synthesis : Involves the reaction of brominated pyridine derivatives with amino acids or their derivatives under controlled conditions.

- Palladium-Catalyzed Reactions : Utilizes palladium catalysts to facilitate cross-coupling reactions that form the desired amino acid structure .

These methods demonstrate the compound's accessibility for both research and industrial applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Inhibition of Metabolic Enzymes : A study demonstrated that this compound effectively inhibited enzymes involved in glycolysis, suggesting its role in regulating glucose metabolism.

- Anti-inflammatory Activity : Another research highlighted its potential to reduce pro-inflammatory cytokines in cell cultures, indicating possible therapeutic effects against chronic inflammatory diseases .

- Cancer Research : Preliminary findings suggest that derivatives of this compound may induce apoptosis in cancer cells, warranting further investigation into its anticancer properties .

属性

IUPAC Name |

3-amino-5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXIHPZAIYKHGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678395 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-85-6 | |

| Record name | 3-Amino-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。